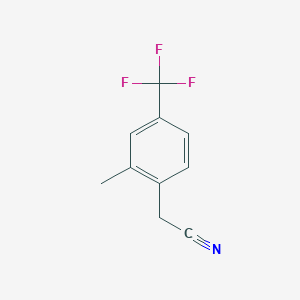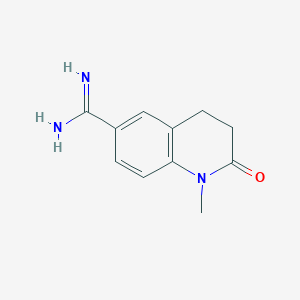
(2-Methyl-4-oxo-4H-1-benzopyran-8-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-methyl-4-oxo-4H-chromene-8-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction remains a fundamental approach due to its efficiency and simplicity. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of 2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
2H-Chromene-2-one: Another member of the chromene family with similar structural features but different biological activities.
4H-Chromene-4-one: Shares the chromene core structure but differs in the position of the carbonyl group.
Uniqueness
2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its nitrile group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
属性
CAS 编号 |
87627-21-2 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC 名称 |
2-(2-methyl-4-oxochromen-8-yl)acetonitrile |
InChI |
InChI=1S/C12H9NO2/c1-8-7-11(14)10-4-2-3-9(5-6-13)12(10)15-8/h2-4,7H,5H2,1H3 |
InChI 键 |
UPCQUKIGLJNPJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=CC=CC(=C2O1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
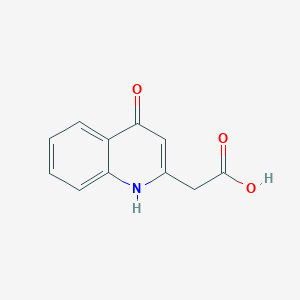

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)


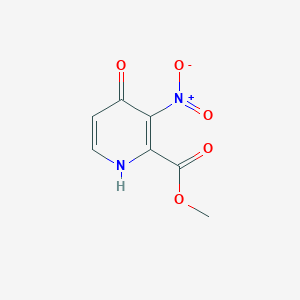
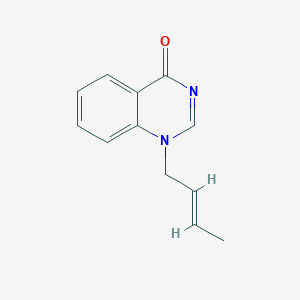
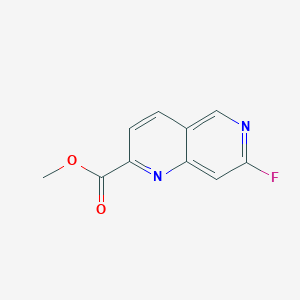


![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
